IMR-1 -

IMR-1

Catalog Number: EVT-270892
CAS Number:
Molecular Formula: C15H15NO5S2
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IMR-1, chemically known as ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate, is a small-molecule inhibitor that specifically targets the Notch signaling pathway. [] This pathway plays a crucial role in cell-fate decisions, proliferation, differentiation, and apoptosis. [] IMR-1 disrupts the assembly of the Notch transcriptional activation complex, ultimately leading to the suppression of Notch target gene transcription. []

γ-Secretase Inhibitors (DAPT and LY411-575)

  • Compound Description: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) and LY411-575 are γ-secretase inhibitors that prevent the cleavage of Notch receptors, effectively blocking the Notch signaling pathway [].
  • Relevance: Both DAPT and LY411-575 are used in conjunction with IMR-1 in studies investigating the role of the Notch signaling pathway in calcific aortic valve disease. While IMR-1 specifically inhibits the Notch transcriptional activation complex by disrupting Mastermind-like 1 recruitment, DAPT and LY411-575 act upstream by preventing the activation of Notch receptors []. Comparing the effects of these inhibitors provides a more comprehensive understanding of the Notch pathway involvement in the disease.

Jagged1

  • Compound Description: Jagged1 is a ligand that binds to Notch receptors, leading to the activation of the Notch signaling pathway [].
  • Relevance: Jagged1 serves as a positive control in studies alongside IMR-1. By activating the Notch pathway, Jagged1 allows researchers to observe the opposite effect of IMR-1, which inhibits the pathway. This comparison helps to validate the specific effects of IMR-1 on Notch signaling and its downstream consequences [].

Wnt/β-catenin Pathway Modulators

  • Relevance: The provided research highlights a complex interplay between the Notch and Wnt/β-catenin pathways in various biological processes, including calcific aortic valve disease and cancer [, ]. While IMR-1 targets the Notch pathway, understanding its influence on the Wnt/β-catenin pathway, and vice-versa, is crucial. Studying the combined effects of IMR-1 with various Wnt/β-catenin modulators can unravel this interplay and potentially identify synergistic therapeutic strategies.

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that intercalates with DNA, inhibiting DNA replication and transcription []. It is used to treat a variety of cancers.
  • Relevance: Although not directly related to the structure or mechanism of action of IMR-1, doxorubicin is relevant because it is commonly used in the treatment of triple-negative breast cancer, a disease in which Notch and Wnt/β-catenin pathways are often dysregulated []. Understanding how IMR-1 interacts with standard chemotherapeutic agents like doxorubicin could lead to more effective combination therapies.
Overview

IMR-1, known as Inhibitor of Mastermind Recruitment-1, is a small molecule compound that serves as an inhibitor of the Notch transcriptional activation complex. It has garnered attention for its potential therapeutic applications in cancer treatment by disrupting the recruitment of Mastermind-like 1 protein to the Notch transcriptional complex, thereby inhibiting Notch-mediated transcription. This compound has been validated through various studies demonstrating its efficacy in reducing tumor growth in Notch-dependent cell lines and patient-derived tumor xenografts .

Source and Classification

IMR-1 is classified as a synthetic organic compound. Its IUPAC name is ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate. The compound is part of a broader category of Notch inhibitors that target the transcriptional activation complex, making it a significant candidate for further research in oncology .

Synthesis Analysis

Methods

The synthesis of IMR-1 involves a multi-step process that integrates various chemical reactions to construct its complex molecular framework. The primary scaffold consists of a thiazolidinone ring connected to a phenyl group via a double bond. This structure is crucial for its biological activity.

Technical Details

The synthesis typically includes:

  1. Formation of the thiazolidinone moiety through cyclization reactions involving appropriate precursors.
  2. Introduction of the phenyl group and subsequent modifications to achieve the desired substituents.
  3. Final steps may involve esterification to produce the ethyl ester form, enhancing solubility and bioavailability.

Detailed synthetic routes are often proprietary or unpublished but can be inferred from related literature on similar compounds .

Molecular Structure Analysis

Data

The molecular weight of IMR-1 is approximately 353.04 g/mol, with a topological polar surface area of 131.25 Ų and a logP value (XLogP) of 1.41, indicating moderate lipophilicity .

Chemical Reactions Analysis

Reactions

IMR-1 participates in several chemical reactions primarily related to its binding interactions within biological systems:

  1. Non-covalent binding to the intracellular domain of Notch1.
  2. Displacement reactions where IMR-1 inhibits the recruitment of Mastermind-like 1 protein from the Notch transcriptional activation complex.

Technical Details

Studies employing surface plasmon resonance have characterized these interactions, revealing dissociation constants (K_d) that indicate moderate affinity for Notch1, with values around 11 ± 3 μM for IMR-1 and significantly lower for its active metabolite, IMR-1A (K_d = 2.9 ± 0.6 μM) .

Mechanism of Action

The mechanism by which IMR-1 exerts its effects involves:

  1. Binding: IMR-1 binds to the intracellular domain of Notch1, specifically targeting the ankyrin repeat domain.
  2. Disruption: This binding prevents Mastermind-like 1 from associating with the Notch transcriptional activation complex on chromatin.
  3. Inhibition: Consequently, this disrupts the transcriptional activation of Notch target genes, leading to reduced cellular proliferation in Notch-dependent tumors .
Physical and Chemical Properties Analysis

Physical Properties

IMR-1 is characterized by:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

Key chemical properties include:

  • Stability: Stability may be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity profiles indicate that IMR-1 can undergo hydrolysis under certain conditions due to its ester functionality .
Applications

IMR-1 has significant scientific applications primarily in cancer research:

  • Cancer Therapeutics: As a Notch inhibitor, it holds promise in treating various cancers where Notch signaling is aberrantly activated.
  • Research Tool: IMR-1 serves as an experimental tool compound for studying Notch signaling pathways and their implications in cellular processes and disease states.

Further preclinical studies are warranted to explore its full therapeutic potential and safety profiles .

Properties

Product Name

IMR-1

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

Molecular Formula

C15H15NO5S2

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+

InChI Key

QHPJWPQRZMBKTG-KPKJPENVSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC

Solubility

Soluble in DMSO

Synonyms

IMR-1; IMR 1; IMR1. Inhibitor of Mastermind Recruitment-1.

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.